Enhanced Lipophilicity Over the Non-Fluorinated Parent Analog
The presence of the fluoromethyl group significantly increases lipophilicity compared to the non-fluorinated 4-methylpiperidine analog. The computed XLogP3 value for 2-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one is 2.8 [1], whereas the baseline analog 2-chloro-1-(4-methylpiperidin-1-yl)butan-1-one is predicted to have a substantially lower XLogP3 (~1.9) based on the difference in their computed logP contributions as reported in their respective PubChem entries [2]. This quantified difference indicates a higher membrane permeability potential for the target compound.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one (predicted XLogP3 ~1.9) |
| Quantified Difference | Δ +0.9 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A higher logP is directly correlated with passive membrane permeability, a critical parameter for central nervous system (CNS) drug design, giving this compound a distinct advantage in CNS-targeted screening libraries over its non-fluorinated analog.
- [1] PubChem. Computed Properties for CID 121203164: XLogP3-AA. View Source
- [2] PubChem. Comparison of XLogP3 values for related piperidine amide entries under same parent connectivity. View Source
